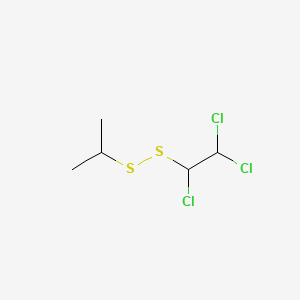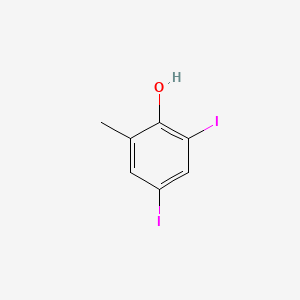![molecular formula C10H12O4 B14164020 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene CAS No. 35357-33-6](/img/structure/B14164020.png)
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9,12-Tetraoxadispiro[4242]tetradeca-6,13-diene is a complex organic compound with the molecular formula C10H16O4 It is characterized by its unique spirocyclic structure, which includes two spiro-linked tetraoxane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the intermediate 1,4-cyclohexanedione bis(ethylene ketal). This intermediate is then subjected to further reactions to form the final spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or simpler hydrocarbons.
Applications De Recherche Scientifique
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its stability and reactivity
Mécanisme D'action
The mechanism by which 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanedione bis(ethylene ketal): An intermediate in the synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene.
1,4-Cyclohexanedione bis(ethylene acetal): Another related compound with similar reactivity.
1,4-Cyclohexanedione bisethylene ketal: Shares structural similarities and is used in similar applications
Uniqueness
This compound is unique due to its double spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
35357-33-6 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
1,4,9,12-tetraoxadispiro[4.2.48.25]tetradeca-6,13-diene |
InChI |
InChI=1S/C10H12O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-4H,5-8H2 |
Clé InChI |
HMTXHRCFOCTHPD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C=CC3(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


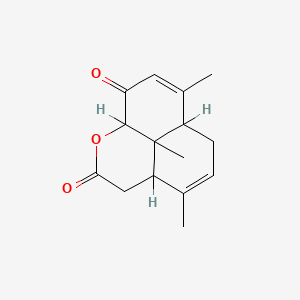
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)
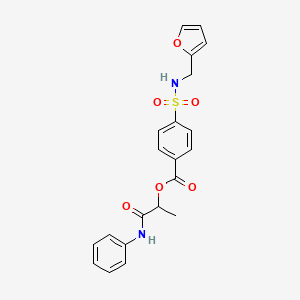
![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)
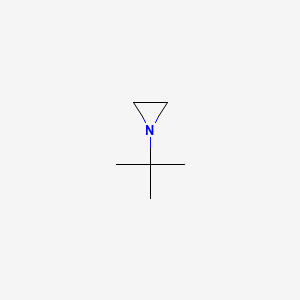

![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
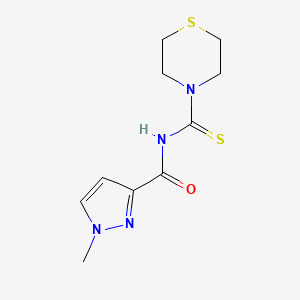
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
